3-[(R)-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[111]pentane-1-carboxylic acid is a complex organic compound with the molecular formula C16H17NO6 It is characterized by a bicyclo[111]pentane core structure, which is a highly strained and rigid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a [1+1+1] cycloaddition reaction, where three carbon atoms are joined to form the bicyclo[1.1.1]pentane structure.
Introduction of the benzyloxycarbonyl group: This step involves the protection of the amino group using a benzyloxycarbonyl (Cbz) protecting group.
Functionalization of the carboxylic acid groups: The carboxylic acid groups are introduced through carboxylation reactions, often using carbon dioxide as the carbon source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid bicyclo[1.1.1]pentane core allows for precise spatial orientation of functional groups, which can interact with enzymes, receptors, or other biomolecules. This interaction can modulate biological pathways, leading to various effects depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane derivatives: Compounds with similar core structures but different functional groups.
Benzyloxycarbonyl-protected amino acids: Molecules with similar protecting groups but different core structures.
Uniqueness
The uniqueness of 3-[®-{[(benzyloxy)carbonyl]amino}(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid lies in its combination of a highly strained bicyclo[1.1.1]pentane core with multiple functional groups. This combination provides a versatile platform for chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H17NO6 |
---|---|
Molecular Weight |
319.31 g/mol |
IUPAC Name |
3-[(R)-carboxy(phenylmethoxycarbonylamino)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C16H17NO6/c18-12(19)11(15-7-16(8-15,9-15)13(20)21)17-14(22)23-6-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,17,22)(H,18,19)(H,20,21)/t11-,15?,16?/m0/s1 |
InChI Key |
AHCADYJAFVUWPX-SOISORPOSA-N |
Isomeric SMILES |
C1C2(CC1(C2)C(=O)O)[C@H](C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)C(C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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